
N,N'-Dimethoxy-1H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethoxy-1H-purine-2,6-diamine is a purine derivative with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups attached to the purine ring. Purine derivatives are known for their biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethoxy-1H-purine-2,6-diamine typically involves the reaction of purine derivatives with methoxy-containing reagents. One common method includes the alkylation of 2,6-diaminopurine with methoxyalkyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-Dimethoxy-1H-purine-2,6-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethoxy-1H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding the parent purine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N,N’-Dimethoxy-1H-purine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethoxy-1H-purine-2,6-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopurine: A parent compound without methoxy groups, used in similar research applications.
Theophylline: A purine derivative with bronchodilator effects, used in treating respiratory diseases.
Caffeine: Another purine derivative known for its stimulant effects.
Uniqueness
N,N’-Dimethoxy-1H-purine-2,6-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
108278-67-7 |
|---|---|
Fórmula molecular |
C7H10N6O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-N,6-N-dimethoxy-7H-purine-2,6-diamine |
InChI |
InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Clave InChI |
RPJKUHWRNPUMOK-UHFFFAOYSA-N |
SMILES canónico |
CONC1=NC(=NC2=C1NC=N2)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)
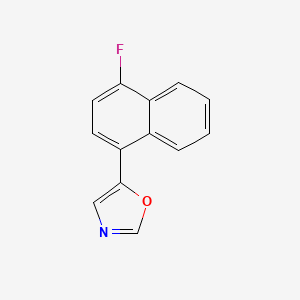

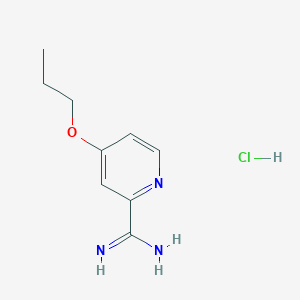
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
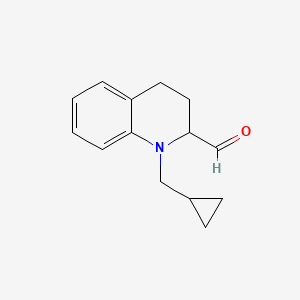
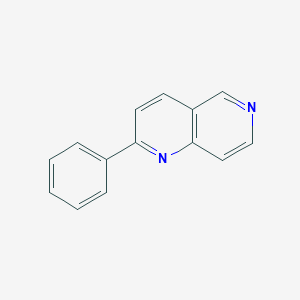
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
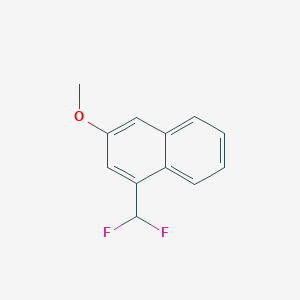

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)


